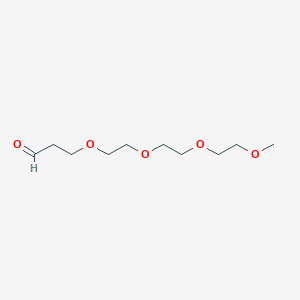

m-PEG4-aldehyde

Overview

Description

M-PEG4-aldehyde is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The hydrophilic PEG4 spacer increases solubility in aqueous media .

Molecular Structure Analysis

The molecular formula of m-PEG4-aldehyde is C10H20O5 . Its molecular weight is 220.26 g/mol . The IUPAC name is 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal .Physical And Chemical Properties Analysis

M-PEG4-aldehyde has a molecular weight of 220.26 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 12 . Its exact mass and monoisotopic mass are 220.13107373 g/mol . The topological polar surface area is 54 Ų .Scientific Research Applications

Enzymology of Polyethylene Glycol (PEG) Oxidation

- Oxidation by Alcohol Dehydrogenase : Studies on the enzymology of polyethylene glycol (PEG) involving alcohol dehydrogenase (ADH) reveal the oxidation of PEG homologues by ADH, providing insights into PEG metabolism and potential treatments for PEG poisoning (Herold, Keil, & Bruns, 1989).

PEG-PE Conjugates for Nanocarriers

- pH-Sensitive PEG-PE Conjugates : The development of pH-sensitive polyethylene glycol-phosphatidylethanolamine (PEG-PE) conjugates for pharmaceutical nanocarriers demonstrates their application in targeted drug delivery, with distinct responses to pH changes at pathological sites (Kale & Torchilin, 2007).

Biomedical and Biotechnological Applications

- Modification of Proteins : Chemical modification of proteins with PEG or PM (polyethylene glycol derivatives) is used to improve the solubility, activity, and stability of therapeutic proteins and enzymes, extending their potential in various applications (Inada et al., 1995).

Coatings for Biological and Medical Applications

- Grafting of PEG for Surface Modification : Grafting poly(ethylene glycol) (PEG) onto surfaces to reduce nonspecific interactions with proteins. Studies comparing different PEG coatings and their effectiveness in preventing protein adsorption provide insights for biomedical applications (Groll et al., 2005).

Catalysis and Chemical Synthesis

- Catalysis in PEG Medium : Research on the use of poly(ethylene glycol) (PEG) as a medium for various chemical reactions, including deprotection of 1,1-diacetates and aldol reactions, highlights the versatility of PEG in catalysis and synthesis processes (Zhang et al., 2004), (Chandrasekhar et al., 2004).

Biorecognition and Sensing Applications

- Aldehyde-PEG Tethered Surfaces : The development of aldehyde group-functionalized PEG layers for biorecognition suggests innovative approaches for creating selective biosensing surfaces (Otsuka, Nagasaki, & Kataoka, 2004).

Enzyme Stability and Activity

- Cellulase Modification : Modification of cellulase with PEG for improved stability and activity in ionic liquids, demonstrating PEG's role in enhancing enzyme performance in non-traditional media (Lu et al., 2018).

Safety And Hazards

properties

IUPAC Name |

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O5/c1-12-5-6-14-9-10-15-8-7-13-4-2-3-11/h3H,2,4-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRJZJYTQKVDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG4-aldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)

![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)

![(S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid](/img/structure/B609180.png)

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)

![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)